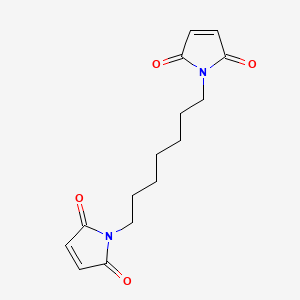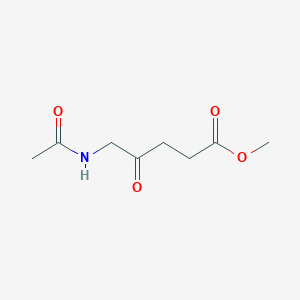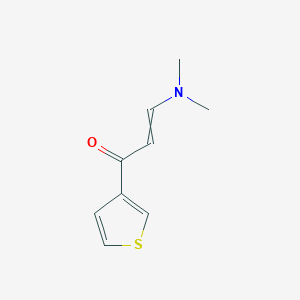
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is a complex organic compound known for its unique structure and properties. It is primarily used in various chemical reactions and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,2-dicarboxylic acid with diphenylphosphanyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Applications De Recherche Scientifique
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is unique due to its phosphanyl functional groups, which provide distinct reactivity and coordination properties compared to other benzenedicarboxylic acids. This uniqueness makes it particularly valuable in catalysis and material science .
Propriétés
Numéro CAS |
77462-00-1 |
|---|---|
Formule moléculaire |
C37H33NO5P2 |
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
4-[bis(2-diphenylphosphanylethyl)carbamoyl]phthalic acid |
InChI |
InChI=1S/C37H33NO5P2/c39-35(28-21-22-33(36(40)41)34(27-28)37(42)43)38(23-25-44(29-13-5-1-6-14-29)30-15-7-2-8-16-30)24-26-45(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,27H,23-26H2,(H,40,41)(H,42,43) |
Clé InChI |
UBUUBOOCQUPKGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5 |
| 77462-00-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1617367.png)







![7-Methylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1617378.png)

![[1-(Bromomethyl)propyl]benzene](/img/structure/B1617380.png)



